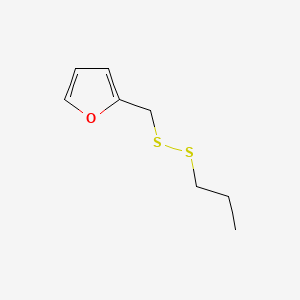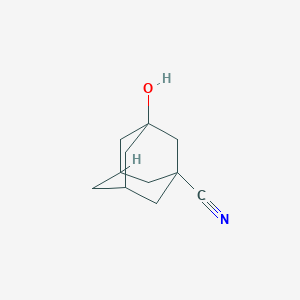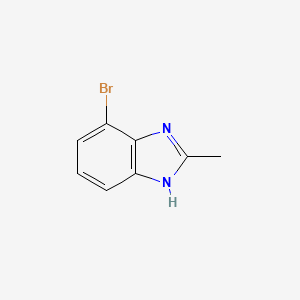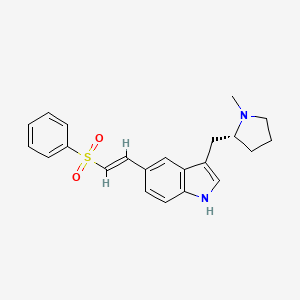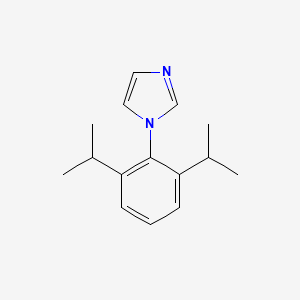
8-Bromo-5-chloro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis methods used for these compounds often start from a preformed pyridine or pyridone ring .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloro-1,6-naphthyridine is characterized by the fusion of two pyridine rings through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,6-naphthyridine is a powder with a melting point of 127-128 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Anticancer Properties
- Summary of Application: 1,6-Naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, have been found to have anticancer properties. They have been studied for their effects on different cancer cell lines .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific study and cancer cell line being investigated. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines to determine their efficacy .
2. Other Pharmacological Activities
- Summary of Application: In addition to their anticancer properties, 1,6-naphthyridines have been found to have a variety of other pharmacological activities. These include anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
- Methods of Application: As with the anticancer studies, the specific methods of application would depend on the specific study and the biological activity being investigated .
3. Anti-HIV Properties
- Summary of Application: 1,6-Naphthyridines have been found to have anti-HIV properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on HIV to determine their efficacy .
4. Anti-Microbial Properties
- Summary of Application: 1,6-Naphthyridines have been found to have anti-microbial properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on various microbes to determine their efficacy .
5. Analgesic Properties
- Summary of Application: 1,6-Naphthyridines have been found to have analgesic properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on various pain models to determine their efficacy .
6. Anti-Inflammatory Properties
Safety And Hazards
Orientations Futures
The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.
Propriétés
IUPAC Name |
8-bromo-5-chloro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJYLYMBZVFAEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)Br)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582253 |
Source


|
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,6-naphthyridine | |
CAS RN |
909649-12-3 |
Source


|
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)
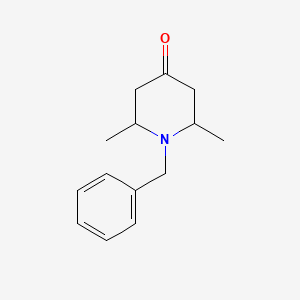
![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)
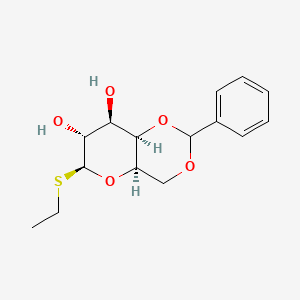
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
